2-bromo-5-(2-methoxyethyl)thiophene
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Overview
Description
2-Bromo-5-(2-methoxyethyl)thiophene: is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom at the 2-position and a 2-methoxyethyl group at the 5-position. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(2-methoxyethyl)thiophene typically involves the bromination of 5-(2-methoxyethyl)thiophene. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-methoxyethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or vinyl-thiophene derivatives.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-(2-methoxyethyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Materials Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: Employed in the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-(2-methoxyethyl)thiophene depends on its specific application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: Functions as a conjugated system, facilitating charge transport in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of a 2-methoxyethyl group.
2-Bromo-5-ethylthiophene: Similar structure but with an ethyl group instead of a 2-methoxyethyl group.
2-Bromo-5-(2-hydroxyethyl)thiophene: Similar structure but with a 2-hydroxyethyl group instead of a 2-methoxyethyl group.
Uniqueness
2-Bromo-5-(2-methoxyethyl)thiophene is unique due to the presence of the 2-methoxyethyl group, which can influence its reactivity and properties. This substitution can affect the compound’s solubility, electronic properties, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Properties
CAS No. |
100650-82-6 |
---|---|
Molecular Formula |
C7H9BrOS |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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